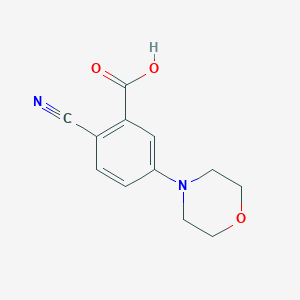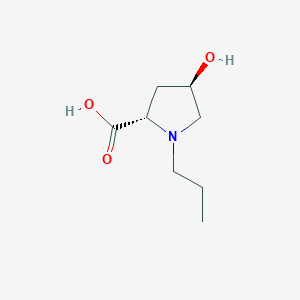
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is notable for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives. This process often employs rhodium or ruthenium catalysts under high-pressure hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral auxiliaries or enzymes to achieve high enantioselectivity. The use of biocatalysts, such as transaminases or dehydrogenases, can also be employed to produce this compound with high purity and yield.
化学反应分析
Types of Reactions
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: In the industrial sector, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound with similar stereochemistry but lacking the propyl group.
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Uniqueness
What sets (2S,4R)-4-Hydroxy-1-propylpyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the propyl group, which can significantly influence its chemical reactivity and biological activity. This unique combination of features makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-1-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-9-5-6(10)4-7(9)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12)/t6-,7+/m1/s1 |
InChI 键 |
PUPTZHLPJWCWKX-RQJHMYQMSA-N |
手性 SMILES |
CCCN1C[C@@H](C[C@H]1C(=O)O)O |
规范 SMILES |
CCCN1CC(CC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

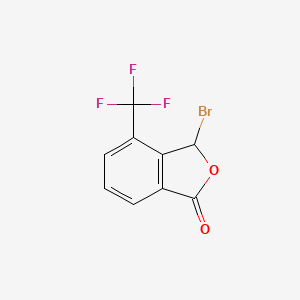
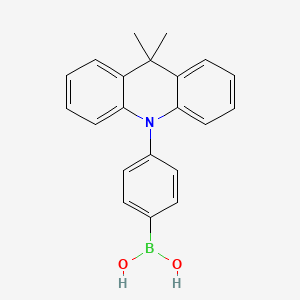
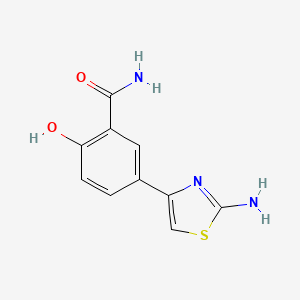
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)

![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
